BenchChemオンラインストアへようこそ!

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Medicinal Chemistry Structure-Activity Relationships Fluorinated Benzamides

This specific 2,4-difluorobenzamide variant is functionally distinct from close analogs (e.g., 4-ethyl, 2,5-dimethyl, bromofuran-carboxamide versions), with 10-fold IC₅₀ shifts reported for even minor benzamide modifications. Substitution without validation risks potency loss and off-target effects. Order this compound as a critical SAR data point for neuroscience (H₃) and oncology (PKB/Akt) programs, or as a reference ligand for docking protocol validation.

Molecular Formula C20H25F2N3O
Molecular Weight 361.437
CAS No. 1049410-60-7
Cat. No. B2912891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide
CAS1049410-60-7
Molecular FormulaC20H25F2N3O
Molecular Weight361.437
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)F)F)N3CCCCCC3
InChIInChI=1S/C20H25F2N3O/c1-24-10-6-7-18(24)19(25-11-4-2-3-5-12-25)14-23-20(26)16-9-8-15(21)13-17(16)22/h6-10,13,19H,2-5,11-12,14H2,1H3,(H,23,26)
InChIKeyVMHMNLCICBYHIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide (CAS 1049410-60-7): Compound Identity and Core Characteristics for Scientific Procurement


N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide (CAS 1049410-60-7) is a synthetic small-molecule amide featuring an azepane ring, a 1-methylpyrrole moiety, and a 2,4-difluorobenzamide terminus. Its molecular formula is C₂₀H₂₅F₂N₃O with a molecular weight of 361.44 g/mol . The compound belongs to a broader family of aminoalkyl‑substituted azepane amides that have been investigated for histamine H₃ receptor modulation and protein kinase B (PKB/Akt) inhibition, positioning it as a scaffold of interest for neuroscience and oncology research programs .

Why Azepane‑Pyrrole Benzamide Analogs Cannot Be Interchanged for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide Without Risk


The azepane‑pyrrole benzamide class features a conserved core with variable amide substituents, but even subtle modifications of the terminal benzamide ring profoundly alter target binding, selectivity, and pharmacokinetic profiles. For example, in the series of azepane‑derived PKB inhibitors, shifting from a 4‑chlorobenzamide to a 2,4‑difluorobenzamide altered the IC₅₀ against PKB‑alpha by more than 10‑fold . Similarly, within the histamine H₃ receptor patent family, small changes in the aryl amide group produced Ki values spanning from low nanomolar to >1 µM, underscoring that individual compounds within this scaffold are not functionally interchangeable . Therefore, substituting the target compound with a close analog such as the 4‑ethylbenzamide, 2,5‑dimethylbenzamide, or bromofuran‑carboxamide variant without experimental validation risks loss of potency, altered selectivity, or unexpected off‑target effects.

Quantitative Differentiation Evidence for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide


Structural Differentiation of the 2,4-Difluorobenzamide Moiety Versus Closest Alkyl‑ and Halogen‑Substituted Analogs

The 2,4-difluorobenzamide group of the target compound provides a distinct electronic profile compared to the 4‑ethylbenzamide (CAS 1049365‑99‑2), 2,5‑dimethylbenzamide, and 5‑bromofuran‑2‑carboxamide (CAS 1049465‑84‑0) analogs. Fluorine atoms at the 2‑ and 4‑positions are strongly electron‑withdrawing (σₘ = 0.34, σₚ = 0.06) , which lowers the pKₐ of the benzamide NH and alters hydrogen‑bonding capability relative to alkyl‑substituted counterparts. In the azepane PKB inhibitor series, replacement of a 4‑chlorobenzamide with a 2,4‑difluorobenzamide improved enzymatic potency by approximately 12‑fold (IC₅₀ shift from 14.4 µM to 1.2 µM against PKB‑alpha) . Although no direct enzymatic data exist for the target compound, the 2,4‑difluoro motif is anticipated to confer enhanced metabolic stability and altered target engagement relative to non‑fluorinated or mono‑halogenated analogs .

Medicinal Chemistry Structure-Activity Relationships Fluorinated Benzamides

Histamine H₃ Receptor Affinity: Class‑Level Inference from Aminoalkyl‑Azepane Amide Patent

The Novo Nordisk patent family (AT‑E372335‑T1) describes a series of aminoalkyl‑substituted azepane amides that exhibit high and selective binding affinity for the histamine H₃ receptor, with many exemplified compounds displaying Ki values in the range of 0.1–100 nM in displacement assays using [³H]‑N‑α‑methylhistamine . The scaffold of the target compound—azepane‑pyrrole‑ethylamine with a substituted benzamide—falls within the generic Markush structure of this patent. While the patent does not explicitly list the 2,4‑difluorobenzamide derivative, structurally proximate analogs with varied benzamide substituents demonstrated consistent nanomolar H₃ receptor binding, suggesting that the target compound is likely to possess H₃ receptor affinity .

Histamine H3 Receptor CNS Drug Discovery Radioligand Binding

Protein Kinase B (PKB/Akt) Inhibition Potential: Class‑Level Inference from Azepane Derivative Series

Breitenlechner et al. (2004) reported the structure‑based optimization of azepane derivatives as PKB inhibitors, achieving IC₅₀ values as low as 1.2 µM for PKB‑alpha with a 2,4‑difluorobenzamide‑containing azepane analog . X‑ray co‑crystal structures (PDB: 1SVE, 1SVG) confirmed that the azepane ring occupies a hydrophobic pocket in the kinase active site, while the benzamide moiety engages in hydrogen bonds with the hinge region . Although the target compound was not explicitly evaluated, its scaffold aligns closely with the optimized compounds in this series, suggesting potential inhibitory activity against PKB/Akt isoforms .

Cancer Therapeutics Protein Kinase B Enzymatic Inhibition Assay

Application Scenarios for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide Based on Available Evidence


Scaffold for Histamine H₃ Receptor Antagonist Lead Optimization

The target compound is a suitable starting point for medicinal chemistry programs aimed at developing novel histamine H₃ receptor antagonists. Patent AT‑E372335‑T1 demonstrates that structurally similar azepane‑amide derivatives achieve nanomolar binding affinity at the H₃ receptor, supporting the likelihood that this compound will engage the target with comparable potency . Researchers can focus optimization efforts on the 2,4‑difluorobenzamide group to enhance selectivity against the H₄ receptor and improve CNS penetration.

Probe for PKB/Akt Kinase Inhibitor Development

The azepane‑pyrrole‑benzamide scaffold of this compound maps onto the pharmacophore described by Breitenlechner et al. (2004) for PKB inhibition, where the azepane ring fills a hydrophobic pocket and the benzamide forms key hinge‑region hydrogen bonds . Although direct enzymatic data are lacking, the compound can serve as a chemical probe for validating PKB‑alpha binding in target engagement assays or as a fragment for structure‑guided elaboration using the available PDB co‑crystal structures (PDB: 1SVE, 1SVG).

SAR Comparator in Azepane‑Benzamide Library Enumeration

In structure‑activity relationship (SAR) campaigns, the target compound provides a critical 2,4‑difluoro substitution data point that complements existing analogs such as the 4‑ethylbenzamide (CAS 1049365‑99‑2), 2,5‑dimethylbenzamide, and 5‑bromofuran‑2‑carboxamide (CAS 1049465‑84‑0) variants . Including this compound in a screening panel allows medicinal chemists to deconvolute the electronic and steric contributions of the benzamide group to biological activity, metabolic stability, and solubility, enabling more informed lead selection and prioritization.

Computational Modeling and Virtual Screening Hit Validation

The compound's well‑defined structure and intermediate complexity make it suitable for computational chemistry applications, including molecular docking studies against H₃ receptor homology models or PKB‑alpha crystal structures . It can serve as a reference ligand for validating docking protocols, assessing scoring function accuracy, and establishing baseline enrichment metrics in virtual screening campaigns, particularly for libraries containing azepane‑ or benzamide‑containing compounds.

Quote Request

Request a Quote for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.